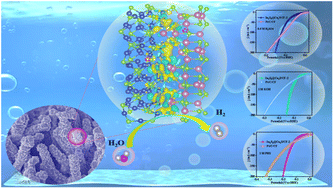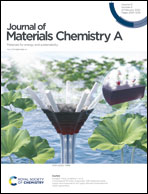Interface, vacancy, and morphology engineering synergistically improve In2S3@Cu2S electrocatalytic performance for pH-universal HER†
Journal of Materials Chemistry A Pub Date: 2023-01-13 DOI: 10.1039/D2TA07969K
Abstract
Tremendous challenges still lie ahead in synergistically improving the pH-universal HER performance of noble metal-free electrocatalysts by multiple modification strategies. Herein, In2S3@Cu2S nanorod heterostructure arrays were in situ grown on a copper foam (In2S3@Cu2S NAs/CF) through the traditional solvothermal method, followed by calcination, hence constructing an efficient electrocatalyst for pH-universal HER. The optimal In2S3@Cu2S NAs/CF-2 electrocatalyst requires overpotentials of only 42 mV, 78 mV, and 61 mV to drive a current density of 10 mA cm−2 in acidic, neutral, and alkaline media, respectively. Furthermore, In2S3@Cu2S NAs/CF-2 also exhibits salient stability after 20 000 cycles and 150 h long-term use. The outstanding electrocatalytic performance is mainly attributed to the formation of a strong built-in electric field on the heterostructure interface, the increase in the accessible active sites, optimization of the electronic structure derived from abundant S vacancies, as well as the enhancement of the electrochemically active area owing to the unique vertically grown nanoarray structure. This work will pave a new avenue toward multiple modification strategies to synergistically improve electrocatalytic hydrogen production in a wide pH range.

Recommended Literature
- [1] A case of chain propagation: α-aminoalkyl radicals as initiators for aryl radical chemistry†
- [2] A bromine catalysed dimerisation of α,α′-dihalomonopyrrolo-TTF†
- [3] 3D Hierarchical heterostructures of Bi2W1−xMoxO6 with enhanced oxygen evolution reaction from water under natural sunlight†
- [4] A bis(disulfide)-linked offset cryptophane†
- [5] 3DOM-LaSrCoFeO6−δ as a highly active catalyst for the thermal and photothermal reduction of CO2 with H2O to CH4†
- [6] 5,10-Diphenyltripyrrane, a useful building block for the synthesis of meso-phenyl substituted expanded macrocycles
- [7] 3D-hierarchical SnS nanostructures: controlled synthesis, formation mechanism and lithium-ion storage performance
- [8] 8th International symposium on delivery of functionality in complex food systems (DOF 2019)
- [9] A combined theoretical/experimental study highlighting the formation of carbides on Ru nanoparticles during CO hydrogenation†
- [10] 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology†

Journal Name:Journal of Materials Chemistry A
research_products
-
CAS no.: 1375964-28-5









